molecular formula C4H5N3OS B3262045 1-(Thiazol-2-yl)urea CAS No. 35107-91-6

1-(Thiazol-2-yl)urea

Cat. No. B3262045
Key on ui cas rn: 35107-91-6
M. Wt: 143.17 g/mol
InChI Key: YTQDJZOARIHJGS-UHFFFAOYSA-N
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Patent
US07541373B2

Procedure details

2-(3,5-Dimethylphenylsulfanyl)nitrobenzene (1.01 g, 78%) was prepared from 3,5-dimethylthiophenol (0.76 g, 5.5 mmol) and 2-fluoronitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This compound was reduced to 2-(3,5-dimethylphenylsulfanyl)-aniline (0.64 g, 72%) following the general procedure B. N-[2-3,5-Dimethylphenylsulfanyl)-phenyl]-N′-(thiazol-2-yl)urea (131 mg; 74%) was prepared from 2-(3,5-dimethylphenyl-sulfanyl)aniline (115 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
2-(3,5-dimethylphenyl-sulfanyl)aniline
Quantity
115 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Name
2-(3,5-dimethylphenylsulfanyl)-aniline
Quantity
0.64 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([SH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.F[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18].CC1C=[C:23]([S:28][C:29]2C=CC=C[C:30]=2[NH2:31])C=C(C)C=1.[NH2:36][C:37]1SC=C[N:41]=1>>[CH3:1][C:2]1[CH:3]=[C:4]([S:9][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[N+:17]([O-:19])=[O:18])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[S:28]1[CH:29]=[CH:30][N:31]=[C:23]1[NH:36][C:37](=[O:18])[NH2:41]

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)S
Name
Quantity
0.71 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
2-(3,5-dimethylphenyl-sulfanyl)aniline
Quantity
115 mg
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)SC1=C(N)C=CC=C1
Name
Quantity
60 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
2-(3,5-dimethylphenylsulfanyl)-aniline
Quantity
0.64 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)SC1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)SC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 78%
Name
Type
product
Smiles
S1C(=NC=C1)NC(N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 131 mg
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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